2-(4-Methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
Molecular Formula |
C23H16N2O3 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-(4-methylpyridin-2-yl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H16N2O3/c1-14-11-12-24-18(13-14)25-20(15-7-3-2-4-8-15)19-21(26)16-9-5-6-10-17(16)28-22(19)23(25)27/h2-13,20H,1H3 |
InChI Key |
QFHBEOLUSVQVBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Reaction Components and Stoichiometry
The synthesis of 2-(4-methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione relies on a one-pot MCR involving three key components:
-
Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate (Component 1): Serves as the chromene-pyrrole precursor, providing the fused heterocyclic scaffold.
-
Benzaldehyde (Component 2): Introduces the phenyl group at the 1-position of the chromeno-pyrrole system.
-
4-Methylpyridin-2-amine (Component 3): Delivers the 4-methylpyridin-2-yl substituent at the 2-position.
The reaction follows a 1:1:1 molar ratio, with minor adjustments for aldehydes or amines containing reactive functional groups. For instance, aldehydes with electron-donating substituents may require a 1.1:1 ratio of amine to ensure complete imine formation.
Optimization of Reaction Conditions
Initial optimization studies identified ethanol with acetic acid as the optimal solvent system, achieving a balance between reactivity and solubility. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80°C (reflux) | Maximizes cyclization efficiency |
| Reaction Time | 20 hours | Ensures complete conversion |
| Acetic Acid Volume | 1 mL per 10 mL solvent | Facilitates dehydration |
| Solvent | Ethanol | Enhances intermediate solubility |
Heating at 40°C for 15–20 minutes prior to reflux promotes imine formation, while acetic acid catalyzes the final dehydration step. Prolonged heating beyond 20 hours risks side reactions, such as over-dehydration or decomposition.
Step-by-Step Synthesis Procedure
-
Imine Formation : Dissolve benzaldehyde (10 mmol) in anhydrous ethanol (10 mL). Add 4-methylpyridin-2-amine (10 mmol) and stir at room temperature for 20 minutes.
-
Precursor Addition : Introduce methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate (10 mmol) and heat the mixture at 40°C for 15 minutes.
-
Acid Catalysis : Add acetic acid (1 mL) and reflux at 80°C for 20 hours. Monitor progress via TLC (ethyl acetate/hexane, 1:1).
-
Isolation : Cool the reaction to room temperature, filter the precipitate, and recrystallize from ethanol to obtain the pure product.
This method yields this compound in 65–78% yield with >95% purity (HPLC).
Analysis of Reaction Mechanism
The reaction proceeds through a cascade mechanism:
-
Imine Formation : Benzaldehyde and 4-methylpyridin-2-amine condense to form an imine intermediate, which activates the aldehyde for nucleophilic attack.
-
Michael Addition : The enolate of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate attacks the imine, forming a β-amino ketone intermediate.
-
Cyclization : Intramolecular cyclization generates the chromeno-pyrrole core, followed by acetic acid-catalyzed dehydration to yield the final dione.
Spectroscopic data (1H NMR, IR) confirm the structure, with characteristic carbonyl stretches at 1715 cm⁻¹ (pyrrolidone) and 1656 cm⁻¹ (chromenone).
Yield and Purity Data
Under optimized conditions, the synthesis achieves consistent results:
| Batch | Yield (%) | Purity (HPLC, %) |
|---|---|---|
| 1 | 72 | 96 |
| 2 | 68 | 95 |
| 3 | 75 | 97 |
Isolation via crystallization eliminates the need for column chromatography, making the process scalable for industrial applications.
Comparative Evaluation of Alternative Methods
While MCRs dominate the literature, alternative routes include:
-
Post-Functionalization : Modifying pre-formed chromeno-pyrroles via Suzuki-Miyaura coupling to introduce the pyridinyl group. However, this approach requires palladium catalysts and increases costs.
-
Solid-Phase Synthesis : Automated reactors improve reproducibility but are limited by substrate compatibility.
The MCR method remains superior due to its atom economy and operational simplicity.
Challenges in Synthesis and Scalability
-
Amine Reactivity : Aromatic amines like 4-methylpyridin-2-amine exhibit lower nucleophilicity than aliphatic counterparts, necessitating precise stoichiometry.
-
Byproduct Formation : Overheating generates lactone byproducts, detectable via LC-MS.
-
Scalability : Batch sizes exceeding 100 g require extended cooling times to prevent precipitate agglomeration.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, often using reagents like bromine or chlorine under controlled conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinoline derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 2-(4-Methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be achieved through a multicomponent reaction involving various substrates. Recent studies have demonstrated efficient synthetic pathways that allow for the generation of libraries of functionalized 1,2-dihydrochromeno[2,3-c]pyrrole derivatives under mild conditions. This method has shown compatibility with a wide range of substituents and has yielded high purity products with good overall yields (43%-86%) .
Biological Activities
The biological activities of this compound and its derivatives have been investigated extensively. These compounds exhibit notable pharmacological properties:
- Anticancer Activity : Several studies have indicated that derivatives of this compound possess significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
- Anti-inflammatory Properties : Research has shown that these compounds can reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .
- Analgesic Effects : Some derivatives have demonstrated analgesic properties comparable to established pain relievers like aspirin and morphine. This opens avenues for their use in pain management therapies .
Case Study 1: Anticancer Activity
A study published in Molecules evaluated the anticancer potential of various pyrrole derivatives. Among them, this compound showed significant activity against breast cancer cells (MCF-7) with an IC50 value indicating effective cytotoxicity. The study concluded that the compound's structural features contribute to its ability to disrupt cancer cell metabolism .
Case Study 2: Anti-inflammatory Effects
In another investigation focused on inflammatory diseases, researchers assessed the anti-inflammatory effects of this compound in a murine model of arthritis. The results indicated a marked reduction in paw swelling and inflammatory cytokine levels upon treatment with the compound compared to control groups. This suggests its potential as a therapeutic agent for managing arthritis .
Mechanism of Action
The mechanism by which this compound exerts its effects is complex and involves multiple pathways. It can interact with various molecular targets, including enzymes and receptors, altering their activity. For instance, it may inhibit certain enzymes involved in oxidative stress pathways, thereby reducing cellular damage. The exact molecular targets and pathways are still under investigation, but initial studies suggest significant potential in modulating biological processes .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The chromeno[2,3-c]pyrrole-3,9-dione core allows extensive modification at positions 1 (aryl) and 2 (alkyl/aminoalkyl). Key analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., Cl at position 7) enhance thermal stability (mp >295°C) .
- Aminoalkyl chains (e.g., diethylaminopropyl) improve solubility and may facilitate blood-brain barrier penetration .
- Methoxy groups (e.g., at position 6) contribute to electronic modulation without steric hindrance .
Biological Activity
The compound 2-(4-Methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno-pyrrole family, which has garnered attention due to its diverse biological activities. This article explores the biological properties of this compound, highlighting its potential therapeutic applications and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a chromeno-pyrrole framework. Its molecular formula is , with a molecular weight of approximately 424.49 g/mol. The structure allows for various interactions with biological targets, making it a candidate for pharmacological studies.
Anticancer Activity
Recent studies have indicated that derivatives of the chromeno-pyrrole framework exhibit significant anticancer properties. For instance, the compound has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study demonstrated that the compound induces apoptosis via caspase activation pathways, particularly caspase-3, which is crucial for programmed cell death .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that it exhibits inhibitory effects against several bacterial strains and fungi. This activity is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes within the pathogens .
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including cancer and neurodegenerative disorders. The compound has shown promise as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This suggests potential applications in treating conditions characterized by chronic inflammation .
The biological activity of this compound can be attributed to several mechanisms:
- Caspase Activation : The compound activates caspases involved in apoptosis, particularly caspase-3, leading to programmed cell death in cancer cells .
- Inhibition of Kinases : It may act as an inhibitor of specific kinases involved in cell signaling pathways that promote cancer cell survival and proliferation .
- Membrane Disruption : The antimicrobial activity is likely due to the disruption of microbial membranes, which compromises their integrity and function .
Case Studies
Several case studies have illustrated the efficacy of this compound:
- In Vitro Studies : In vitro assays demonstrated that treatment with 10 µM of the compound reduced the viability of breast cancer cells by over 50% after 48 hours. This was accompanied by increased markers of apoptosis .
- Animal Models : In vivo studies using xenograft models showed significant tumor reduction when treated with this compound compared to controls, suggesting its potential as a therapeutic agent in oncology .
Comparative Analysis
A comparative analysis with other similar compounds reveals that while many share anticancer properties, this compound demonstrates a broader spectrum of biological activities.
| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| Compound A | Moderate | High | Low |
| Compound B | High | Moderate | Moderate |
| Target Compound | High | High | High |
Q & A
Q. Methodological Considerations :
- Reaction Conditions : Heating in ethanol or methanol at 60–80°C for 15–120 minutes, depending on substituent electronic effects. Donor groups (e.g., methoxy) require longer heating (~2 hours), while acceptor groups (e.g., halogens) need 15–20 minutes .
- Yield Optimization : Typical yields range from 43% to 86%, with >70% achieved in >50% of cases. Purity exceeds 95% (HPLC) when using a 1.1:1 amine:aldehyde ratio to compensate for phenolic hydroxyl reactivity .
| Key Variables | Impact on Yield/Purity |
|---|---|
| Amine:aldehyde stoichiometry | Excess amine improves cyclization efficiency |
| Solvent polarity | Polar aprotic solvents enhance reactivity |
| Substituent electronics | Electron-deficient aldehydes accelerate reaction |
How can spectroscopic and thermal analysis resolve structural ambiguities in this compound?
Basic Research Focus
Structural Confirmation :
- NMR : The 4-methylpyridin-2-yl group shows distinct aromatic proton shifts at δ 7.2–8.5 ppm (pyridine ring) and δ 2.4 ppm (methyl group). The chromeno-pyrrole core exhibits characteristic carbonyl signals at δ 170–180 ppm in NMR .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures >250°C, while thermogravimetric analysis (TGA) indicates <5% mass loss below 200°C, critical for assessing storage conditions .
Q. Advanced Application :
- X-ray Crystallography : Resolves regiochemical ambiguities in the dihydrochromeno-pyrrole core, particularly for distinguishing between keto-enol tautomers .
What strategies mitigate contradictions in biological activity data across structurally similar derivatives?
Advanced Research Focus
Data Contradiction Analysis :
- Systematic SAR Studies : Synthesize a library of derivatives (e.g., 223 compounds) with controlled variations in:
- Aryl groups (e.g., halogenated vs. methoxy-substituted phenyl)
- Pyridine substituents (e.g., 4-methyl vs. 4-chloro)
- Statistical Modeling : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity outliers .
Q. Example Workflow :
Screen derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays.
Identify outliers with conflicting activity trends.
Re-evaluate purity (HPLC) and confirm stereochemistry (circular dichroism) to rule out experimental artifacts .
How can computational methods accelerate reaction optimization for this compound?
Advanced Research Focus
Reaction Design :
- Quantum Chemical Calculations : Predict transition-state energies for key steps (e.g., cyclization) using density functional theory (DFT). This identifies optimal solvents (e.g., ethanol vs. DMF) and catalysts .
- Machine Learning : Train models on 240 experimental datasets (92% success rate) to predict yields based on substituent descriptors (e.g., logP, molar refractivity) .
Q. Case Study :
- ICReDD’s Feedback Loop : Computational screening narrows conditions for synthesizing 2-alkyl-1-aryl derivatives, reducing trial-and-error experimentation by 60% .
What methodologies enable efficient derivatization of the chromeno-pyrrole scaffold for functional studies?
Advanced Research Focus
Functionalization Strategies :
- Hydrazine Modification : React the dione moiety with hydrazine hydrate (3–7 eq.) to form pyrazolone derivatives, enabling conjugation with fluorescent probes or biotin tags .
- Cross-Coupling : Use Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the phenyl ring, leveraging palladium catalysts and microwave-assisted heating (80°C, 30 minutes) .
Q. Critical Parameters :
- Solvent Compatibility : Avoid protic solvents (e.g., water) during cross-coupling to prevent hydrolysis of the dione ring.
- Protection/Deprotection : Temporarily protect the pyridine nitrogen with Boc groups to direct regioselectivity .
How do substituent electronic effects influence the compound’s photophysical properties?
Advanced Research Focus
Experimental Design :
- UV-Vis Spectroscopy : Compare absorption maxima (λmax) of derivatives with electron-donating (e.g., -OCH3) vs. electron-withdrawing (e.g., -NO2) groups.
- Fluorescence Quenching : Assess quenching efficiency in the presence of metal ions (e.g., Fe<sup>3+</sup>) to evaluate sensor potential .
Q. Findings :
- Electron-deficient derivatives exhibit redshifted λmax (450–500 nm) due to enhanced π-conjugation.
- 4-Methylpyridin-2-yl group enhances solubility in polar solvents without compromising quantum yield .
What quality control protocols ensure batch-to-batch consistency in large-scale synthesis?
Basic Research Focus
Standardized Protocols :
In-Process Monitoring : Use inline FTIR to track cyclization progress via carbonyl peak intensity.
Purity Assurance : Combine HPLC (C18 column, acetonitrile/water gradient) with mass spectrometry (ESI+) to detect byproducts (e.g., unreacted aldehydes) .
Crystallization : Recrystallize from ethyl acetate/heptane (1:3) to achieve >99% purity for pharmacological assays .
How can thermal degradation pathways inform storage and handling guidelines?
Basic Research Focus
Degradation Analysis :
- TGA/DSC : Identifies two major degradation events:
- Stage 1 (200–250°C): Loss of lattice water or solvent.
- Stage 2 (>300°C): Decomposition of the chromeno-pyrrole core .
- Storage Recommendations : Store under nitrogen at –20°C in amber vials to prevent photodegradation and moisture absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
